

High-Purity Analytical Standards for Bufencarb Quantification: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of **Bufencarb**, a carbamate insecticide, using high-purity analytical standards. The methodologies outlined are essential for residue analysis in environmental and food matrices, ensuring regulatory compliance and consumer safety.

Introduction to Bufencarb and its Quantification

Bufencarb is a carbamate insecticide used to control a variety of pests in agricultural settings. [1] As a cholinesterase inhibitor, its presence in the environment and food products is strictly regulated. [2] Accurate quantification of **Bufencarb** residues is therefore critical. High-purity analytical standards are indispensable for developing and validating sensitive and reliable analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [3][4]

Chemical Properties of **Bufencarb**:



Property	Value
IUPAC Name	3-(1-methylbutyl)phenyl methylcarbamate; 3-(1-ethylpropyl)phenyl methylcarbamate
CAS Number	8065-36-9
Molecular Formula	C13H19NO2
Molecular Weight	221.3 g/mol
Appearance	Yellow-amber solid
Solubility	Soluble in xylene and methanol; sparingly soluble in aliphatic hydrocarbons; water solubility <50 ppm.[2]
Stability	Stable in neutral or acidic solutions; hydrolysis rate increases with pH and temperature.[2]

Analytical Standards

High-purity **Bufencarb** analytical standards are available from various chemical suppliers. These standards are typically supplied as neat materials or in solution at a certified concentration. It is crucial to use certified reference materials (CRMs) to ensure the traceability and accuracy of analytical results.[3]

Recommended Suppliers of **Bufencarb** Analytical Standards:

- HPC Standards GmbH[1]
- LGC Standards[5]
- AccuStandard[3]
- Sigma-Aldrich (PESTANAL® and TraceCERT® grades)[6]
- CPAChem[7]

Experimental Protocols



The following protocols describe the extraction and quantification of **Bufencarb** from various matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for pesticide residue analysis in food matrices due to its simplicity and efficiency.[1][5]

QuEChERS Sample Preparation for Food Matrices

This protocol is based on the widely used QuEChERS method for pesticide residue extraction. [1][5]

Materials:

- Homogenized sample (e.g., fruits, vegetables)
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Disodium citrate sesquihydrate
- · Trisodium citrate dihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE
- High-speed centrifuge
- · Vortex mixer

Procedure:



- Sample Extraction:
 - 1. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - 2. Add 10-15 mL of acetonitrile.
 - 3. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
 - 4. Cap the tube and vortex vigorously for 1 minute.
 - 5. Centrifuge at \geq 3000 x g for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - 1. Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube containing the appropriate sorbents. A common combination is 150 mg MgSO₄ and 25 mg PSA per mL of extract. For matrices with high fat content, add 25-50 mg of C18. For samples with high pigment content, GCB can be used, but it may retain planar pesticides.
 - 2. Cap the tube and vortex for 30 seconds.
 - 3. Centrifuge at a high speed for 5 minutes.
 - 4. The resulting supernatant is the final extract.
- Final Extract Preparation:
 - 1. Transfer an aliquot of the cleaned extract into an autosampler vial.
 - 2. The extract can be directly analyzed by GC-MS or LC-MS/MS. For LC-MS/MS analysis, the extract may need to be diluted with the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective technique for the quantification of pesticide residues.[3][4]



Instrumentation and Conditions:

- LC System: High-performance liquid chromatograph with a binary pump and autosampler.
- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size) is suitable.
- Mobile Phase:
 - A: Water with 0.1% formic acid and 5 mM ammonium formate
 - B: Methanol with 0.1% formic acid and 5 mM ammonium formate
- Gradient Program:
 - Start with 5-10% B, ramp up to 95% B over 8-10 minutes, hold for 2-3 minutes, and then return to initial conditions for equilibration.
- Flow Rate: 0.2-0.4 mL/min
- Injection Volume: 5-10 μL
- MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI
- Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions for **Bufencarb**:

To set up the MRM method, a stock solution of the **Bufencarb** analytical standard is infused into the mass spectrometer to determine the precursor ion and optimize the collision energies for the product ions. The following are hypothetical, yet typical, MRM transitions for the two main isomers of **Bufencarb**.



Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) - Quantifier	Product Ion 2 (m/z) - Qualifier	Collision Energy (eV)
Bufencarb Isomer 1	222.1	165.1	107.1	15
Bufencarb Isomer 2	222.1	165.1	121.1	15

Data Analysis:

Quantification is performed by constructing a calibration curve using matrix-matched standards. This involves spiking blank matrix extract with known concentrations of the **Bufencarb** analytical standard to compensate for matrix effects.[5]

Quantitative Data Summary

The following tables provide representative data for the quantification of carbamate pesticides using methods similar to those described above. These values can serve as a benchmark for method validation.

Table 1: Method Performance for **Bufencarb** in Various Matrices



Matrix	Fortification Level (ng/g)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Apple	10	95	6
50	98	4	
Grape	10	92	8
50	96	5	
Lettuce	10	88	10
50	91	7	
Soil	20	85	12
Water	0.1 μg/L	99	3

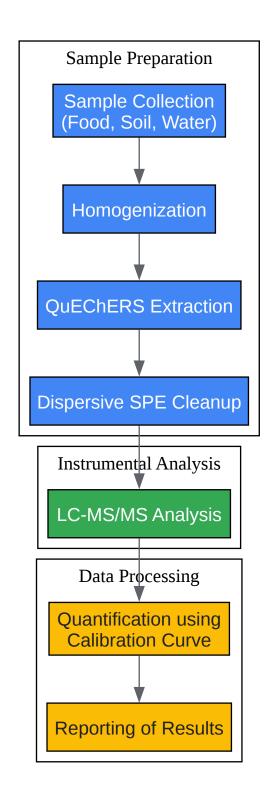
Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Method	Matrix	LOD (ng/g or µg/L)	LOQ (ng/g or µg/L)
LC-MS/MS	Fruits and Vegetables	0.5 - 2.0	1.5 - 5.0
Soil	5.0	15.0	
Water	0.02	0.06	_

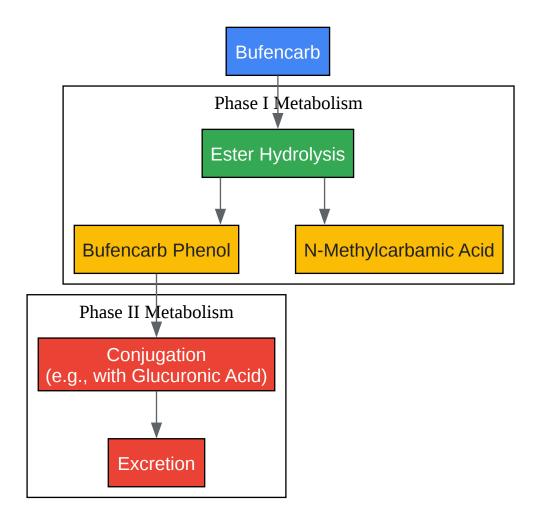
Visualizations Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure for **Bufencarb** quantification.









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